N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide
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Description
N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide, also known as CH-223191, is a small molecule compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in the immune response, cell differentiation, and metabolism.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides or triflates. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide serves as an organoboron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound rapidly undergoes transmetalation with palladium(II) complexes, facilitating the formation of complex molecules .
Piperidine Derivatives Synthesis
Piperidine derivatives find applications in medicinal chemistry, agrochemicals, and materials science. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide could serve as a precursor for these valuable derivatives .
Phenol Derivatives
Phenols are essential compounds with diverse applications. N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide contains a phenolic hydroxyl group, making it relevant for studies related to phenol chemistry. Phenols are used in pharmaceuticals, antioxidants, and polymer synthesis .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPAGALAZEXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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